An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol
An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-phenylquinoline (B181262) scaffold with a hydroxymethyl group at the 7-position. This molecule serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The 2-phenylquinoline core is a recognized pharmacophore, and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive overview of the basic properties of (2-Phenylquinolin-7-yl)methanol, including its physicochemical characteristics, predicted spectroscopic data, plausible synthetic routes, and its relevance in targeting critical signaling pathways in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | [1][2] |
| Molar Mass | 235.28 g/mol | [1] |
| CAS Number | 361457-37-6 | [1][2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other common organic solvents (Predicted). | N/A |
| pKa | Not available | N/A |
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for (2-Phenylquinolin-7-yl)methanol is not widely published. The following data is predicted based on the chemical structure and known spectral characteristics of the 2-phenylquinoline scaffold and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~9.0 - 7.5 | m | 10H | Aromatic protons (quinoline and phenyl rings) |
| ~4.8 | s | 2H | -CH₂-OH | |
| ~2.5 | br s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~160 - 120 | Aromatic carbons |
| ~65 | -CH₂-OH |
Infrared (IR) Spectroscopy
| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3400 - 3200 (broad) | Alcohol |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |
| C=C and C=N Stretch | 1600 - 1450 | Aromatic ring |
| C-O Stretch | 1260 - 1000 | Alcohol |
Mass Spectrometry (MS)
| Mass Spectrometry (Predicted) | m/z | Assignment |
| Molecular Ion (M⁺) | 235.10 | [M]⁺ |
| Base Peak | Varies with ionization method | Fragment ion |
Experimental Protocols
Proposed Synthesis: Reduction of 2-Phenylquinoline-7-carbaldehyde (B1452048)
A plausible and direct synthetic route to (2-Phenylquinolin-7-yl)methanol is the reduction of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.
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Materials:
-
2-Phenylquinoline-7-carbaldehyde
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Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
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Hexanes and Ethyl Acetate (B1210297) for chromatography
-
-
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2-Phenylquinolin-7-yl)methanol.
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Caption: Synthetic workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.
Spectroscopic Characterization
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Sample Preparation: Dissolve 5-10 mg of the purified (2-Phenylquinolin-7-yl)methanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). The chemical shifts, integration, and multiplicity of the signals should be analyzed to confirm the presence of aromatic, methylene, and hydroxyl protons.
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¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
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Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be prepared.
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Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the alcohol and the C=C/C=N stretches for the aromatic rings.[4]
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[5]
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Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Biological Context: Targeting the IGF-1R Signaling Pathway
The 2-phenylquinoline scaffold is a key component of molecules designed to inhibit various protein kinases involved in cell signaling pathways. Notably, derivatives of (2-phenylquinolin-7-yl)methanol have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of many cancers.[6][7]
Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[7][8]
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PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, which phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation.[9]
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Ras/MAPK Pathway: This pathway is mainly associated with cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the regulation of gene expression that drives cell cycle progression.[8]
Inhibitors based on the 2-phenylquinoline scaffold can block the ATP-binding site of the IGF-1R kinase domain, thereby preventing its activation and the subsequent downstream signaling events. This leads to the inhibition of tumor cell proliferation and can induce apoptosis.
Caption: Simplified IGF-1R signaling pathway and the point of inhibition by 2-phenylquinoline derivatives.
References
- 1. chembk.com [chembk.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
